Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate
CAS No.: 1933688-01-7
Cat. No.: VC2768100
Molecular Formula: C10H13NO3
Molecular Weight: 195.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1933688-01-7 |
|---|---|
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.21 g/mol |
| IUPAC Name | methyl (1S,3S,6S,7R,9S)-5-oxo-4-azatricyclo[4.2.1.03,7]nonane-9-carboxylate |
| Standard InChI | InChI=1S/C10H13NO3/c1-14-10(13)7-4-2-5-6(3-4)11-9(12)8(5)7/h4-8H,2-3H2,1H3,(H,11,12)/t4-,5-,6-,7-,8-/m0/s1 |
| Standard InChI Key | HKZRIKRXCFKBDF-WXUMCUSRSA-N |
| Isomeric SMILES | COC(=O)[C@H]1[C@H]2C[C@@H]3[C@@H]1C(=O)N[C@H]3C2 |
| SMILES | COC(=O)C1C2CC3C1C(=O)NC3C2 |
| Canonical SMILES | COC(=O)C1C2CC3C1C(=O)NC3C2 |
Introduction
Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate is a complex organic compound characterized by its unique bicyclic structure, featuring a methanocyclopenta[b]pyrrole core. This compound has a molecular formula of C10H13NO3 and a molecular weight of approximately 195.22 g/mol . The presence of both carbonyl and carboxylate functional groups in its structure contributes to its reactivity, enabling it to participate in various chemical transformations.
Synthesis and Preparation
The synthesis of Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate typically involves multi-step organic reactions. Common methods may include condensation reactions, cyclization, and stereoselective transformations. Detailed protocols for these synthesis methods are often proprietary or found in specialized chemical literature.
Potential Applications
While specific biological activities of this compound have not been extensively documented, compounds with similar bicyclic structures often exhibit notable pharmacological properties. These may include potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Further research is necessary to elucidate the specific biological mechanisms and potential therapeutic applications of this compound.
Comparison with Similar Compounds
Several compounds share structural similarities with Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate. Here are a few notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| (3S,3aR,5R)-2-Oxohexahydrocyclopenta[c]pyrrole | Similar bicyclic structure | Potentially different biological activity |
| Rac-(3R,3aR)-6-Hydroxyhexahydrocyclopentafuran | Contains hydroxy group | Different functional properties |
| Methyl (1R)-6-Acetylcyclohexane | Acetylated derivative | Variation in reactivity due to acetyl group |
These compounds highlight the diversity within this chemical class and underscore the unique characteristics of Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate due to its specific stereochemistry and functional groups.
Availability and Suppliers
Methyl (3S,3aR,5S,6aS,7S)-2-oxooctahydro-3,5-methanocyclopenta[b]pyrrole-7-carboxylate is available from several chemical suppliers, including ChemScene and Amerigo Scientific, under the CAS number 1933688-01-7 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume